6-Fluoro-1,3-benzoxazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

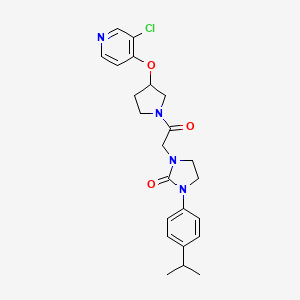

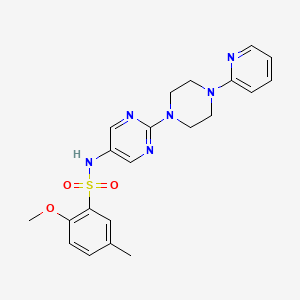

6-Fluoro-1,3-benzoxazole-2-thiol is a chemical compound with the molecular formula C7H4FNOS . It is a member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of this compound is based on the molecular formula indicating the numbers of each type of atom in a molecule without structural information .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized using various pathways. For example, the 2,4,6-trihydroxy benzoic acid-catalyzed synthesis of 2-phenyl benzoxazole from the oxidative coupling of 2-aminophenol .Physical And Chemical Properties Analysis

The exact physical and chemical properties of this compound such as its density, melting point, boiling point, etc., are not clearly mentioned in the available literature .Scientific Research Applications

Anticancer Potential

6-Fluoro-1,3-benzoxazole-2-thiol derivatives demonstrate promising anticancer activities. For instance, fluorinated triazolothiadiazoles, synthesized via the condensation of amino-triazole-thiols with pentafluorobenzoic acid, have shown moderate to good antiproliferative potency against various cancerous cell lines including human breast cancer, osteosarcoma, and myeloid leukemia. Among these, certain compounds exhibited significantly higher antiproliferative activity, indicating the potential of fluorine-substituted derivatives in anticancer drug development (Chowrasia et al., 2017).

Fluorescent Probes for pH and Metal Cations Sensing

The structural modification of benzoxazole derivatives, such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, has been applied to create fluorescent probes. These probes are capable of sensing pH changes and metal cations, demonstrating large fluorescence enhancement under basic conditions and high sensitivity and selectivity for magnesium and zinc cations. Such probes are useful in various biological and chemical sensing applications due to their high sensitivity to pH and metal ions (Tanaka et al., 2001).

HIV-1 Reverse Transcriptase Inhibitors

Fluorine-containing compounds derived from benzoxazole, especially those incorporating a CF2 group, have been evaluated for their activity against HIV. The SRN1 reactions of bromodifluoromethyl benzoxazole with heterocyclic thiols and phenolic compounds yielded products that were tested for HIV activity. Several of these compounds were found to be active, indicating the potential of fluorine substitution in enhancing the efficacy of HIV-1 reverse transcriptase inhibitors (Burkholder et al., 2000).

Antimicrobial and Antifungal Activities

Novel fluoro triazole tagged amino bis(benzothiazole) derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds were prepared starting from 2-amino benzothiazole and screened against human cancer cell lines and various microbial strains. Promising compounds exhibited significant antimicrobial and cytotoxic activity, highlighting the potential of fluoro-substituted benzoxazole derivatives in developing new antimicrobial agents (Kumbhare et al., 2014).

Fluorescent Thiol Detection and Quantitation

Benzoxazole derivatives have been synthesized for use as sensitive fluorescent probes for thiol detection and quantitation. For example, 3-benzothiazol-2-ylquinoline-5-maleimide shows significant fluorescence enhancement upon thiol addition, making it an effective reagent for detecting and quantifying thiols. Similarly, 3-benzoxazol-2-ylquinoline-7-maleimide forms highly fluorescent conjugates with proteins, indicating its utility as a protein label for bioconjugation and fluorescence studies (Nair & Rajasekharan, 2004).

Safety and Hazards

When handling 6-Fluoro-1,3-benzoxazole-2-thiol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the future direction in this field could be the development of new synthetic strategies for benzoxazole derivatives and their applications in medicinal, pharmaceutical, and industrial areas .

properties

IUPAC Name |

6-fluoro-3H-1,3-benzoxazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTXVOBIDXKEFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2664225.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2664226.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2664227.png)

![N-(2-chlorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2664234.png)

![Methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2664238.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2664239.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2664242.png)